1-Methyl-4-cyclopropyl-1H-imidazole
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Overview
Description
1-Methyl-4-cyclopropyl-1H-imidazole is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. The presence of a cyclopropyl group attached to the imidazole ring adds unique chemical properties to this compound, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets . These targets often include enzymes, receptors, and other proteins involved in critical biological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . The exact nature of these interactions and the resulting changes would depend on the specific structure of the imidazole derivative and the nature of its target .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, often as a result of their interactions with various biological targets . The downstream effects of these interactions can vary widely, depending on the specific pathways involved .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of 1-Methyl-4-cyclopropyl-1H-imidazole would depend on its specific targets and mode of action.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-cyclopropyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of aldehydes with amines, followed by cyclization and aromatization .
Industrial Production Methods: Industrial production of this compound typically involves the acid-catalyzed methylation of imidazole using methanol. Another method is the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-cyclopropyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methyl or cyclopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of imidazole derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-Methyl-4-cyclopropyl-1H-imidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Methyl-4-cyclopropyl-1H-imidazole can be compared with other imidazole derivatives such as:
4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: This compound also features a cyclopropyl group and has been studied for its biological activities.
Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate: Another similar compound with a different substituent group, showing distinct chemical properties and biological activities.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activity compared to other imidazole derivatives.
Properties
IUPAC Name |
4-cyclopropyl-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9-4-7(8-5-9)6-2-3-6/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMJRGQWZDXEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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